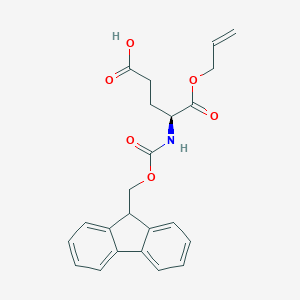

Fmoc-Glu-OAll

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

(4S)-4-(9H-fluoren-9-ylmethoxycarbonylamino)-5-oxo-5-prop-2-enoxypentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23NO6/c1-2-13-29-22(27)20(11-12-21(25)26)24-23(28)30-14-19-17-9-5-3-7-15(17)16-8-4-6-10-18(16)19/h2-10,19-20H,1,11-14H2,(H,24,28)(H,25,26)/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORKKMGRINLTBPC-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC(=O)C(CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC(=O)[C@H](CCC(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90427262 | |

| Record name | Fmoc-Glu-OAll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

144120-54-7 | |

| Record name | 1-(2-Propen-1-yl) hydrogen N-[(9H-fluoren-9-ylmethoxy)carbonyl]-L-glutamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=144120-54-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fmoc-Glu-OAll | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90427262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-alpha-(9-Fluorenylmethyloxycarbonyl)-L-glutamic-acid-alpha allyl ester | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Role of Fmoc-Glu-OAll in Advanced Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate field of peptide chemistry, the synthesis of complex peptides with modified structures, such as cyclic and branched peptides, necessitates a sophisticated toolkit of orthogonally protected amino acids. Among these, N-α-Fmoc-L-glutamic acid α-allyl ester (Fmoc-Glu-OAll) and its counterpart, N-α-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu(OAll)-OH), have emerged as pivotal building blocks. Their utility stems from the unique properties of the allyl protecting group, which allows for selective deprotection under mild conditions that are compatible with the widely used Fmoc-based solid-phase peptide synthesis (SPPS). This guide provides a comprehensive overview of the role of these reagents, detailing their applications, quantitative data, and experimental protocols.

Core Concepts: Orthogonality and the Allyl Protecting Group

The foundation of modern peptide synthesis, particularly for complex structures, lies in the principle of orthogonal protection. This strategy employs multiple classes of protecting groups, each of which can be removed by a specific chemical mechanism without affecting the others. Fmoc-based SPPS typically relies on the base-labile Fmoc group for N-terminal protection and acid-labile groups (e.g., tert-butyl) for side-chain protection.

The allyl (All) group introduces a third dimension of orthogonality. Allyl esters are stable to both the basic conditions used for Fmoc removal (e.g., piperidine) and the acidic conditions for final cleavage and side-chain deprotection (e.g., trifluoroacetic acid, TFA)[1][2]. This stability allows for the selective removal of the allyl group at any stage of the synthesis, exposing a reactive carboxyl group for further modification.

The selective cleavage of the allyl group is achieved through palladium(0)-catalyzed allyl transfer.[2] This reaction is typically carried out using a catalyst such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] in the presence of an allyl scavenger, which traps the liberated allyl cation and prevents side reactions. Common scavengers include phenylsilane (PhSiH₃), dimethylamine borane, and various mixtures containing weak acids and nucleophiles.

Key Applications of Allyl-Protected Glutamic Acid Derivatives

The strategic incorporation of this compound and Fmoc-Glu(OAll)-OH enables the synthesis of a variety of complex peptide architectures that are of significant interest in drug discovery and materials science.

Head-to-Tail Cyclization

This compound is instrumental in the synthesis of head-to-tail cyclic peptides on a solid support. In this approach, the peptide chain is assembled on a resin, and the C-terminal residue is anchored via its side chain. This compound is incorporated as the C-terminal amino acid, with its α-carboxyl group protected by the allyl ester. After the linear peptide has been synthesized, the N-terminal Fmoc group is removed to expose the α-amino group. Subsequently, the C-terminal α-allyl ester is selectively cleaved on-resin to reveal the α-carboxyl group. The exposed N- and C-termini can then be coupled to form a cyclic peptide, still attached to the solid support. This on-resin cyclization strategy minimizes the formation of dimeric and oligomeric side products that can occur in solution-phase cyclization.

Side-Chain Lactamization (Peptide Stapling)

Fmoc-Glu(OAll)-OH is employed for the creation of side-chain-to-side-chain lactam bridges, a common strategy for "stapling" peptides into a helical conformation to enhance their stability and cell permeability. In this method, Fmoc-Glu(OAll)-OH is incorporated at one position in the peptide sequence, and another amino acid with an orthogonally protected amino group in its side chain, such as Fmoc-Lys(Alloc)-OH, is incorporated at another position. After the linear sequence is assembled, the allyl and Alloc groups are simultaneously deprotected using a palladium catalyst, exposing a carboxyl group on the glutamic acid side chain and an amino group on the lysine side chain. These two newly deprotected functional groups are then coupled on-resin to form a lactam bridge.

Synthesis of Branched Peptides

The selective deprotection of the side-chain carboxyl group of glutamic acid, facilitated by Fmoc-Glu(OAll)-OH, allows for the synthesis of branched peptides. A linear peptide backbone can be synthesized, and after selective deprotection of the allyl group on a glutamic acid residue, a second peptide chain can be assembled on the newly exposed carboxyl group. This approach is valuable for creating peptide dendrimers and multiple antigenic peptides (MAPs), which are used in vaccine development and immunoassays.

Quantitative Data

The efficiency of allyl deprotection and subsequent reactions is critical for the successful synthesis of the target peptide. The following tables summarize key quantitative parameters for these processes.

Table 1: Physical and Chemical Properties of Allyl-Protected Glutamic Acid Derivatives

| Property | This compound | Fmoc-Glu(OAll)-OH |

| CAS Number | 144120-54-7 | 133464-46-7 |

| Molecular Formula | C₂₃H₂₃NO₆ | C₂₃H₂₃NO₆ |

| Molecular Weight | 409.43 g/mol | 409.43 g/mol |

| Typical Purity (HPLC) | ≥98% | ≥96.0% |

| Solubility | Soluble in DMF, DCM, THF | Soluble in DMF |

| Storage Temperature | 2-30°C | 2-8°C |

Table 2: Comparison of On-Resin Allyl/Alloc Deprotection Methods

| Method | Catalyst & Scavenger | Temperature | Time | Purity/Yield | Reference |

| Conventional | Pd(PPh₃)₄, Phenylsilane in DCM | Room Temp. | 2 x 30 min | >95% completion | [1] |

| Conventional | Pd(PPh₃)₄, 5% HOAc, 2.5% NMM in CHCl₃ | Room Temp. | 2 hours | Effective | [3] |

| Microwave-Assisted | Pd(PPh₃)₄, Phenylsilane in DMF | 38°C | 2 x 5 min | >98% purity | [4][5] |

| Metal-Free | I₂/H₂O in PC/EtOAc | 50°C | 1.5 hours | 99% purity | [6] |

Experimental Protocols

The following are detailed methodologies for the key applications of allyl-protected glutamic acid derivatives in peptide synthesis.

Protocol 1: On-Resin Allyl Group Deprotection (Conventional Method)

This protocol describes the deprotection of an allyl ester on a 0.1 mmol scale.

-

Resin Swelling: Swell the peptide-resin in dichloromethane (DCM, 5 mL) for 30 minutes.

-

Deprotection Cocktail Preparation: In a separate vial, dissolve tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.25 equivalents, ~29 mg) and phenylsilane (PhSiH₃, 24 equivalents, ~290 µL) in 2 mL of DCM.

-

Deprotection Reaction: Drain the DCM from the swollen resin and add the deprotection cocktail. Agitate the mixture gently at room temperature for 30 minutes.

-

Repeat Deprotection: Drain the solution and repeat step 3 with a freshly prepared deprotection cocktail.

-

Washing: After the second deprotection step, drain the reaction mixture and wash the resin extensively with DCM (5 x 5 mL), followed by DMF (3 x 5 mL), and finally DCM (5 x 5 mL) to ensure complete removal of the catalyst and scavenger.

-

Verification (Optional): Cleave a small sample of the resin and analyze by HPLC and mass spectrometry to confirm complete deprotection.

Protocol 2: On-Resin Head-to-Tail Cyclization

This protocol follows the deprotection of the C-terminal allyl group of a peptide synthesized on a resin via the side-chain of the C-terminal glutamic acid.

-

N-Terminal Deprotection: Remove the N-terminal Fmoc group of the linear peptide-resin using 20% piperidine in DMF (2 x 10 min).

-

Washing: Wash the resin thoroughly with DMF (5 x 5 mL) and DCM (5 x 5 mL).

-

C-Terminal Deprotection: Perform the allyl deprotection as described in Protocol 1 to expose the C-terminal carboxyl group.

-

Cyclization Coupling: Swell the resin in DMF. Add a solution of a coupling reagent such as PyBOP (3 equivalents) and a base such as diisopropylethylamine (DIPEA, 6 equivalents) in DMF.

-

Reaction: Agitate the mixture at room temperature. Monitor the reaction for completion using a Kaiser test (ninhydrin test). The reaction time can vary from 1 to 24 hours depending on the peptide sequence.

-

Washing: Once cyclization is complete, wash the resin with DMF (5 x 5 mL) and DCM (5 x 5 mL).

-

Cleavage: Cleave the cyclized peptide from the resin using a standard TFA cleavage cocktail.

Protocol 3: On-Resin Side-Chain Lactamization

This protocol is for a peptide containing Fmoc-Glu(OAll)-OH and Fmoc-Lys(Alloc)-OH.

-

Linear Peptide Synthesis: Synthesize the linear peptide on a suitable resin using standard Fmoc-SPPS.

-

Allyl/Alloc Deprotection: Swell the resin in DCM. Add a solution of Pd(PPh₃)₄ (0.35 equivalents) and PhSiH₃ (20 equivalents) in DCM. Agitate for 2 x 1 hour at room temperature.[7]

-

Washing: Wash the resin as described in Protocol 1 to remove the palladium catalyst and scavenger.

-

Lactam Bridge Formation: Add a solution of a coupling reagent (e.g., PyBOP/DIPEA or HATU/DIPEA) in DMF to the resin.

-

Reaction and Cleavage: Allow the reaction to proceed until completion, then wash the resin and cleave the stapled peptide from the support.

Visualizations of Key Workflows

The following diagrams illustrate the logical flow of the experimental processes described.

Conclusion

This compound and Fmoc-Glu(OAll)-OH are indispensable tools in modern peptide chemistry, providing the necessary orthogonal protection strategy for the synthesis of complex, non-linear peptides. The ability to selectively deprotect the allyl group under mild, palladium-catalyzed conditions opens up a wide range of possibilities for creating cyclic peptides, stapled peptides, and branched constructs with enhanced therapeutic potential. The development of faster, microwave-assisted deprotection protocols further enhances the efficiency of these synthetic routes. A thorough understanding of the principles and experimental conditions outlined in this guide is crucial for researchers and drug developers aiming to leverage these versatile building blocks in their synthetic endeavors.

References

- 1. Microwave‐assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis | Semantic Scholar [semanticscholar.org]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sigmaaldrich.cn [sigmaaldrich.cn]

- 6. pubs.acs.org [pubs.acs.org]

- 7. researchgate.net [researchgate.net]

The Strategic Role of O-Allyl Ester in Advanced Peptide Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of solid-phase peptide synthesis (SPPS), the choice of protecting groups is paramount to achieving high yields and purity of the target peptide. Among the arsenal of available protecting groups, the O-allyl (OAll) ester, particularly in the context of Fmoc-Glu-OAll, has emerged as a powerful tool for the synthesis of complex and modified peptides. This technical guide provides an in-depth analysis of the function of the O-allyl ester in this compound, detailing its strategic advantages, experimental protocols for its removal, and its application in the development of sophisticated peptide-based therapeutics.

Core Function: Orthogonal Protection of the Glutamic Acid Side Chain

The primary function of the O-allyl ester in this compound is to serve as a protecting group for the γ-carboxyl group of the glutamic acid side chain.[1] Its utility stems from its unique property of orthogonality in the context of standard Fmoc-based SPPS.[2] Orthogonality refers to the ability to selectively remove a specific protecting group under conditions that do not affect other protecting groups present in the peptide chain.[2]

In a typical Fmoc/tBu strategy, the N-α-amino group is protected by the base-labile Fmoc group, while the side chains of other reactive amino acids are commonly protected by acid-labile groups such as tert-butyl (tBu).[3][4] The O-allyl group is stable to both the basic conditions required for Fmoc removal (e.g., piperidine) and the acidic conditions used for the cleavage of tBu and other acid-labile side-chain protecting groups (e.g., trifluoroacetic acid - TFA).[1] This stability allows for the selective deprotection of the glutamic acid side chain at a desired stage of the synthesis, enabling site-specific modifications that are crucial for the synthesis of complex peptides like cyclic peptides, branched peptides, and peptide conjugates.[5][6]

Palladium-Catalyzed Deprotection: A Mild and Selective Cleavage Strategy

The selective removal of the O-allyl group is achieved through a palladium(0)-catalyzed reaction.[1] This process, often referred to as allyl deprotection or deallylation, involves the use of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of an allyl cation scavenger.[5][7]

The general mechanism involves the formation of a π-allyl palladium complex, which is then attacked by a nucleophilic scavenger, releasing the deprotected carboxylic acid. The scavenger is crucial to prevent side reactions, such as re-allylation of the deprotected carboxylate or other nucleophilic sites on the peptide.

Experimental Protocols for O-Allyl Deprotection

The successful removal of the O-allyl group is dependent on carefully optimized reaction conditions. Below are detailed methodologies for both on-resin and in-solution deprotection.

On-Resin Deprotection of Fmoc-Glu(OAll)-OH:

This protocol is commonly employed for the synthesis of cyclic peptides where the lactam bridge is formed on the solid support.

-

Reagents:

-

Pd(PPh₃)₄ (Palladium catalyst)

-

Phenylsilane (PhSiH₃) or other scavengers like morpholine or dimethylamine-borane complex (Me₂NH·BH₃)[7]

-

Dichloromethane (DCM) or N,N-Dimethylformamide (DMF) as solvent

-

-

Procedure:

-

Swell the peptide-resin in the chosen solvent (DCM or DMF).

-

Prepare a solution of Pd(PPh₃)₄ and the scavenger in the same solvent.

-

Add the catalyst/scavenger solution to the resin and agitate the mixture under an inert atmosphere (e.g., argon or nitrogen).

-

The reaction is typically carried out at room temperature for a specified duration.

-

After the reaction is complete, the resin is thoroughly washed with the solvent to remove the catalyst and by-products.

-

Microwave-Assisted On-Resin Deprotection:

To expedite the deprotection process, microwave irradiation can be utilized. This method has been shown to significantly reduce reaction times while maintaining high purity.[5]

-

Procedure:

-

Following the standard on-resin protocol, place the reaction vessel in a microwave peptide synthesizer.

-

Irradiate the mixture at a controlled temperature (e.g., 38°C) for short intervals.

-

Typically, two cycles of 5-minute irradiation are sufficient for complete deprotection.[5]

-

Quantitative Data on Deprotection and Stability

The efficiency of O-allyl deprotection and its stability under various conditions are critical for its successful application.

| Parameter | Condition | Observation | Reference |

| Deprotection Purity | 2 x 5 min microwave irradiation at 38°C with Pd(PPh₃)₄ and phenylsilane | >98% purity | [5] |

| Deprotection Time (Conventional) | Room temperature with Pd(PPh₃)₄ and scavenger | Can be lengthy and reagent-intensive | [5] |

| Stability to Fmoc Deprotection | Repeated exposure to 20% piperidine in DMF | O-allyl group is stable | [1] |

| Stability to Acid Cleavage | Treatment with TFA (for tBu group removal) | O-allyl group is stable | [1] |

Applications in Complex Peptide Synthesis

The orthogonality of the O-allyl group makes this compound an invaluable building block for the synthesis of a variety of complex peptides with therapeutic and research applications.

Synthesis of Cyclic Peptides

A major application of this compound is in the on-resin synthesis of head-to-tail or side-chain-to-side-chain cyclic peptides. The workflow for synthesizing a side-chain lactam-bridged cyclic peptide using Fmoc-Glu(OAll)-OH and a corresponding Fmoc-Lys(Alloc)-OH (where Alloc is the allyloxycarbonyl protecting group for the lysine side chain) is a prime example.

Synthesis of Branched and Conjugated Peptides

The selective deprotection of the glutamic acid side chain also allows for the synthesis of branched peptides or the conjugation of molecules such as lipids, carbohydrates, or fluorescent labels to a specific site on the peptide backbone.

References

- 1. peptide.com [peptide.com]

- 2. books.rsc.org [books.rsc.org]

- 3. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 4. nbinno.com [nbinno.com]

- 5. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis [pubmed.ncbi.nlm.nih.gov]

- 6. UQ eSpace [espace.library.uq.edu.au]

- 7. researchgate.net [researchgate.net]

A Technical Guide to Fmoc-Glutamic Acid Allyl Esters for Advanced Peptide Synthesis

This technical guide provides an in-depth overview of the two isomeric forms of Fmoc-protected glutamic acid allyl esters, crucial building blocks for researchers, scientists, and professionals in drug development and peptide chemistry. The guide details their chemical properties, applications in solid-phase peptide synthesis (SPPS), and specific experimental protocols for their use, with a focus on orthogonal deprotection strategies.

Introduction to Fmoc-Glu-OAll Isomers

Fmoc-protected glutamic acid allyl esters are pivotal reagents in the synthesis of complex peptides, such as cyclic and branched peptides. The allyl ester serves as a protecting group for one of the carboxylic acid functionalities of glutamic acid. Its key advantage lies in its orthogonal stability; it is resistant to the acidic and basic conditions used to remove other common protecting groups like Boc (tert-butyloxycarbonyl) and the Fmoc (9-fluorenylmethyloxycarbonyl) group itself, respectively.[1]

Two distinct isomers are commercially available, differing in the position of the allyl ester. This distinction is critical for the design of the peptide synthesis strategy.

-

Fmoc-L-glutamic acid α-allyl ester (this compound) : In this isomer, the allyl group protects the alpha-carboxyl group, the one attached to the chiral center of the amino acid.[2][3]

-

Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu(OAll)-OH) : Here, the allyl group protects the side-chain (gamma) carboxyl group.[4][5]

Physicochemical Properties

The fundamental properties of both isomers are identical, as they share the same molecular formula and weight. However, their structural differences, particularly the location of the free carboxylic acid, dictate their specific applications in peptide synthesis.

| Property | Value | References |

| Synonyms | This compound: N-α-Fmoc-L-glutamic acid α-allyl esterFmoc-Glu(OAll)-OH: N-Fmoc-L-glutamic acid γ-allyl ester, Fmoc-L-glutamic acid 5-allyl ester | [2][3][4][5] |

| CAS Number | This compound: 144120-54-7Fmoc-Glu(OAll)-OH: 133464-46-7 | [3][4][5] |

| Molecular Formula | C₂₃H₂₃NO₆ | [4] |

| Molecular Weight | 409.43 g/mol | [4] |

| Appearance | White to off-white powder | [4] |

Applications in Peptide Synthesis

Both isomers serve as essential building blocks in Fmoc-based solid-phase peptide synthesis (SPPS). Their primary utility stems from the ability to selectively deprotect the allyl group under mild conditions, enabling on-resin modifications.[1][5][6]

-

This compound (α-ester) is used for synthesizing head-to-tail cyclic peptides. After assembly of the linear peptide chain, the N-terminal Fmoc group and the C-terminal allyl ester can be selectively removed to facilitate on-resin cyclization. It is also used in the synthesis of branched peptides where the side-chain carboxyl group is used for chain elongation.

-

Fmoc-Glu(OAll)-OH (γ-ester) is employed when the side-chain carboxyl group is intended for modification, such as lactam bridge formation for cyclization, attachment of labels (like fluorophores), or conjugation to other molecules.[2][4] The free alpha-carboxyl group participates in the standard peptide bond formation during chain elongation.

The workflow below illustrates the integration of these building blocks into a typical SPPS protocol.

Experimental Protocols: Allyl Ester Deprotection

The selective removal of the allyl ester is typically achieved via palladium(0)-catalyzed allyl transfer.[1] The catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), facilitates the cleavage in the presence of a scavenger.

On-Resin Deprotection Protocol

This protocol is adapted for the deprotection of the allyl group while the peptide remains attached to the solid support.

-

Resin Preparation : Swell the peptide-resin in an appropriate solvent like chloroform (CHCl₃) or dichloromethane (DCM).

-

Reagent Preparation : Prepare a solution of the palladium catalyst and a scavenger. A common cocktail consists of Pd(PPh₃)₄ (e.g., 0.3 equivalents based on resin substitution) in a mixture of CHCl₃, acetic acid (AcOH), and N-methylmorpholine (NMM).[7] Alternative scavengers like phenylsilane (PhSiH₃) can also be used.[8][9]

-

Deprotection Reaction : Add the catalyst solution to the swollen resin. The reaction vessel should be flushed with an inert gas like argon, although recent protocols suggest the reaction can be performed under atmospheric conditions.[10][11]

-

Reaction Time : Allow the reaction to proceed at room temperature for 20-60 minutes with gentle agitation.[7] The reaction time can be significantly reduced to a few minutes using microwave irradiation.[10][12]

-

Monitoring and Repetition : Monitor the reaction for completeness (e.g., using a test cleavage and HPLC analysis). If the reaction is incomplete, the deprotection step can be repeated.

-

Washing : After successful deprotection, thoroughly wash the resin with DCM and other appropriate solvents to remove all traces of the catalyst and scavenger.

The logical relationship for the palladium-catalyzed deprotection is outlined in the diagram below.

Conclusion

This compound and Fmoc-Glu(OAll)-OH are indispensable tools in modern peptide chemistry. Their utility in enabling orthogonal synthesis strategies allows for the creation of complex and novel peptide architectures for drug discovery and other biomedical applications. A thorough understanding of their distinct properties and the specific protocols for allyl group deprotection is essential for their successful implementation in the laboratory.

References

- 1. merckmillipore.com [merckmillipore.com]

- 2. chemimpex.com [chemimpex.com]

- 3. peptide.com [peptide.com]

- 4. chemimpex.com [chemimpex.com]

- 5. peptide.com [peptide.com]

- 6. Fmoc-Glu(OAll)-OH [cem.com]

- 7. peptide.com [peptide.com]

- 8. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box ... - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB01120K [pubs.rsc.org]

- 10. biotage.com [biotage.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Orthogonal Protection in Peptide Synthesis: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The precise assembly of amino acids to form peptides is a cornerstone of biochemical research and pharmaceutical development. The success of peptide synthesis hinges on a robust strategy to prevent unwanted side reactions at the various reactive functional groups of the amino acids. This guide provides a comprehensive technical overview of the principle of orthogonal protection, a fundamental concept that enables the efficient and high-fidelity synthesis of complex peptides. We will delve into the core principles of orthogonality, compare the two major protection schemes, present quantitative data, and provide detailed experimental protocols.

The Core Principle of Orthogonality

In the context of peptide synthesis, orthogonality refers to the use of multiple classes of protecting groups that can be removed under distinct chemical conditions without affecting other protecting groups.[1][2] This principle is paramount in Solid-Phase Peptide Synthesis (SPPS), as it allows for the selective and sequential removal of protecting groups, enabling the controlled elongation of the peptide chain and the modification of specific side chains.[3]

A typical peptide synthesis strategy involves three classes of protecting groups:

-

Temporary Nα-amino protecting groups: These protect the N-terminus of the growing peptide chain and are removed at each cycle of amino acid addition.

-

Permanent side-chain protecting groups: These protect the reactive side chains of amino acids and are typically removed at the end of the synthesis during cleavage from the solid support.

-

Semi-permanent side-chain protecting groups: These are used for specific applications like on-resin cyclization or branching and can be selectively removed without affecting the temporary or permanent groups.

The two most established orthogonal protection strategies in SPPS are the Boc/Bzl and Fmoc/tBu strategies.

Signaling Pathways and Logical Relationships

The logical relationship of orthogonal protection can be visualized as a series of selective deprotection steps, where each reagent specifically targets one type of protecting group.

Caption: Logical workflow of orthogonal protection in SPPS.

Comparison of Boc/Bzl and Fmoc/tBu Strategies

The choice between the Boc/Bzl and Fmoc/tBu strategies depends on the specific requirements of the peptide being synthesized, such as its length, complexity, and the presence of sensitive residues.

| Feature | Boc/Bzl Strategy | Fmoc/tBu Strategy |

| Nα-Protecting Group | tert-Butoxycarbonyl (Boc)[4] | 9-Fluorenylmethoxycarbonyl (Fmoc)[1] |

| Nα-Deprotection Condition | Moderately strong acid (e.g., 25-50% TFA in DCM)[4][5] | Mild base (e.g., 20% piperidine in DMF)[5] |

| Side-Chain Protection | Benzyl (Bzl) based ethers, esters, and carbamates[4] | tert-Butyl (tBu) based ethers, esters, and carbamates[1] |

| Final Cleavage Reagent | Strong acid (e.g., anhydrous HF, TFMSA)[6] | Strong acid (e.g., TFA)[6] |

| Orthogonality | Quasi-orthogonal (both groups are acid-labile but at different strengths)[2] | Fully orthogonal (base-labile vs. acid-labile)[2] |

| Advantages | Robust for long and difficult sequences, less aggregation due to protonated N-terminus.[6] | Milder conditions, suitable for sensitive residues, automation-friendly, safer (avoids HF).[7] |

| Disadvantages | Harsh final cleavage conditions, requires specialized equipment for HF.[7] | Potential for side reactions like diketopiperazine formation, aggregation in hydrophobic sequences. |

Quantitative Data on Reagents and Reactions

The efficiency of peptide synthesis is highly dependent on the choice of reagents and reaction conditions.

Coupling Reagent Efficiency

| Coupling Reagent | Description | Coupling Efficiency | Racemization Risk |

| HBTU | Uronium-based, forms HOBt active ester.[4] | High, but can be sequence-dependent.[4] | Low, especially with HOBt addition.[2] |

| HATU | Uronium-based, forms HOAt active ester.[4] | Very high, often superior to HBTU for difficult sequences.[4][8] | Very low.[4][8] |

| DIC/HOBt | Carbodiimide-based, in situ formation of HOBt active ester. | Good, but can be slower than uronium reagents. | Low with HOBt. |

Deprotection Kinetics

| Protecting Group | Deprotection Reagent | Typical Conditions | Deprotection Time | Notes |

| Fmoc | 20% Piperidine in DMF | Room Temperature | 2 x 5-10 min | Standard condition.[9] |

| Fmoc | 5% Piperazine + 2% DBU in DMF | Room Temperature | < 1 min | Faster kinetics, can reduce aggregation.[10][11] |

| Boc | 25-50% TFA in DCM | Room Temperature | 15-30 min | Reaction rate has a second-order dependence on acid concentration.[6][12] |

| Alloc | Pd(PPh₃)₄ / Phenylsilane in DCM | Room Temperature | 2 x 15-30 min | Used for orthogonal side-chain deprotection.[9] |

Experimental Protocols

Protocol 1: Standard Fmoc/tBu Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition in Fmoc-SPPS.

Experimental Workflow:

Caption: A single cycle of Fmoc/tBu solid-phase peptide synthesis.

Methodology:

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin, 0.1 mmol scale) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.[13]

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF. Agitate for 5-10 minutes. Drain and repeat the piperidine treatment for another 5-10 minutes.[9]

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove piperidine and byproducts.[13]

-

Amino Acid Coupling:

-

In a separate vessel, dissolve the Fmoc-protected amino acid (4 eq.), a coupling agent such as HBTU (3.9 eq.) or HATU (3.9 eq.), and a base like N,N-diisopropylethylamine (DIPEA) (8 eq.) in DMF.[9]

-

Allow the mixture to pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-2 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (3-5 times) and dichloromethane (DCM) (3 times).[9]

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Repeat steps 2-6 for each amino acid in the sequence.

Protocol 2: Standard Boc/Bzl Solid-Phase Peptide Synthesis Cycle

This protocol outlines a single cycle of amino acid addition in Boc-SPPS.

Methodology:

-

Resin Swelling: Swell the appropriate resin (e.g., Merrifield resin) in DCM for 1-2 hours.[7]

-

Boc Deprotection:

-

Wash the resin with DCM.

-

Add a solution of 25-50% TFA in DCM to the resin and agitate for 1-2 minutes. Drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

-

Washing: Wash the resin with DCM, isopropanol, and then DCM again to remove TFA.

-

Neutralization: Neutralize the protonated N-terminus by washing the resin with a 5-10% solution of DIPEA in DCM until a neutral pH is achieved. Wash again with DCM.

-

Amino Acid Coupling:

-

Couple the next Boc-protected amino acid using a suitable coupling agent (e.g., DIC/HOBt) in DCM or DMF.

-

Agitate for 1-2 hours.

-

-

Washing: Wash the resin with DCM and DMF.

-

Repeat steps 2-6 for each amino acid.

Protocol 3: Selective Deprotection of an Alloc Group and On-Resin Cyclization

This protocol demonstrates the use of an orthogonal protecting group for on-resin peptide modification.

Experimental Workflow:

Caption: Workflow for on-resin side-chain to side-chain peptide cyclization.

Methodology:

-

Linear Peptide Synthesis: Synthesize the linear peptide on the resin using standard Fmoc-SPPS, incorporating Fmoc-Lys(Alloc)-OH and an amino acid with a corresponding side-chain protecting group for cyclization (e.g., Fmoc-Asp(OAll)-OH) at the desired positions.[14]

-

Alloc Deprotection:

-

Wash the fully assembled peptide-resin with DCM.

-

Prepare a solution of Pd(PPh₃)₄ (0.25 eq.) and phenylsilane (20 eq.) in DCM.

-

Add this solution to the resin and agitate for 30 minutes under an inert atmosphere. Repeat this step.[9]

-

-

Washing: Wash the resin extensively with DCM, 0.5% DIPEA in DMF, and DMF.[9]

-

On-Resin Cyclization: Add a coupling reagent (e.g., HATU, 4 eq.) and a base (e.g., DIPEA, 8 eq.) in DMF to the resin and agitate for 2-4 hours.[9]

-

Washing: Wash the resin with DMF and DCM.

-

Final Cleavage: Cleave the cyclized peptide from the resin and remove the remaining side-chain protecting groups using a standard TFA cleavage cocktail.[9]

Strategies for Synthesizing Difficult Peptides

Peptide sequences rich in hydrophobic residues or those prone to forming secondary structures on the resin can lead to aggregation and incomplete reactions.[13] Several strategies can be employed to mitigate these issues:

-

Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides at Ser or Thr residues can disrupt the formation of secondary structures by introducing a "kink" in the peptide backbone.[15]

-

Backbone Protection: Using backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb) on a backbone amide nitrogen can prevent hydrogen bond formation and subsequent aggregation.[1]

-

Chaotropic Agents: Adding chaotropic salts like LiCl to the coupling and deprotection solutions can help to disrupt aggregates.

-

Elevated Temperature and Microwave Synthesis: Performing coupling reactions at higher temperatures or using microwave-assisted synthesis can improve coupling efficiency for difficult sequences.[15]

Conclusion

The principle of orthogonal protection is fundamental to modern peptide synthesis, enabling the creation of complex and modified peptides with high fidelity. The choice between the Boc/Bzl and Fmoc/tBu strategies, along with the selection of appropriate coupling reagents and deprotection conditions, must be carefully considered based on the specific peptide sequence and desired outcome. By understanding the principles and protocols outlined in this guide, researchers and drug development professionals can optimize their peptide synthesis workflows to achieve higher yields and purities, ultimately accelerating their scientific discoveries and therapeutic developments.

References

- 1. peptide.com [peptide.com]

- 2. researchgate.net [researchgate.net]

- 3. On-resin peptide macrocyclization using thiol–ene click chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Collection - Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration - The Journal of Organic Chemistry - Figshare [figshare.com]

- 7. benchchem.com [benchchem.com]

- 8. peptide.com [peptide.com]

- 9. benchchem.com [benchchem.com]

- 10. Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. pubs.rsc.org [pubs.rsc.org]

- 12. Kinetics and mechanism of N-Boc cleavage: evidence of a second-order dependence upon acid concentration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. benchchem.com [benchchem.com]

- 14. On-resin peptide macrocyclization using thiol-ene click chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 15. blog.mblintl.com [blog.mblintl.com]

A Technical Guide to the Strategic Use of Fmoc-Glu-OAll in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth exploration of the fundamental principles and practical applications of N-α-Fmoc-L-glutamic acid α-allyl ester (Fmoc-Glu-OAll) in solid-phase peptide synthesis (SPPS). A cornerstone of modern peptide chemistry, this compound offers a versatile orthogonal protection strategy, enabling the synthesis of complex peptides, including cyclic and branched structures, which are of significant interest in drug discovery and development.

Core Principles of Orthogonal Protection with this compound

In Fmoc-based SPPS, the N-terminal α-amino group is temporarily protected by the base-labile Fmoc group, while side-chain functional groups are protected by acid-labile groups (e.g., tBu, Trt, Boc).[1][2][3] This orthogonality allows for the selective removal of the Fmoc group at each cycle of peptide elongation without affecting the side-chain protectors.[3]

This compound introduces a third dimension of orthogonality. The allyl (All) ester protecting the γ-carboxyl group of the glutamic acid side chain is stable to both the basic conditions used for Fmoc removal (e.g., piperidine in DMF) and the acidic conditions used for final cleavage from the resin and removal of other side-chain protecting groups (e.g., trifluoroacetic acid, TFA).[1] The OAll group can be selectively removed under mild conditions using a palladium(0) catalyst, typically tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), in the presence of a scavenger.[1][4][5] This unique property allows for site-specific modification of the glutamic acid side chain while the peptide remains anchored to the solid support.

Experimental Protocols

Standard Fmoc-SPPS Cycle for Peptide Elongation

This protocol outlines the standard steps for elongating the peptide chain on a solid support.

Materials:

-

Fmoc-protected amino acids

-

Rink Amide resin (or other suitable resin)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

20% (v/v) Piperidine in DMF

-

Coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma)

-

N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

Procedure:

-

Resin Swelling: Swell the resin in DMF for at least 30 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add the 20% piperidine in DMF solution to the resin.

-

Agitate for 5-20 minutes at room temperature.[2] A second treatment of 5-10 minutes is often performed to ensure complete deprotection.

-

Drain the deprotection solution.

-

Wash the resin thoroughly with DMF (3-5 times) and DCM (3-5 times) to remove residual piperidine and dibenzofulvene-piperidine adduct.

-

-

Amino Acid Coupling:

-

Dissolve the next Fmoc-protected amino acid (3-5 equivalents relative to resin loading) and coupling reagents (e.g., HBTU/HOBt or DIC/Oxyma, in slight excess to the amino acid) in DMF.

-

Add a base (e.g., DIPEA, 2-4 equivalents relative to the amino acid) to the activation mixture.

-

Add the activated amino acid solution to the resin.

-

Agitate for 1-2 hours at room temperature, or until a Kaiser test indicates the absence of free primary amines.

-

Drain the coupling solution.

-

Wash the resin with DMF (3-5 times) and DCM (3-5 times).

-

-

Repeat: Repeat steps 2 and 3 for each amino acid in the sequence.

On-Resin Deprotection of the OAll Group

This protocol details the selective removal of the allyl protecting group from the glutamic acid side chain.

Materials:

-

Peptidyl-resin containing a Glu(OAll) residue

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)

-

Allyl scavenger (e.g., Phenylsilane (PhSiH₃), Morpholine, or N-Methylaniline)

-

Anhydrous and deoxygenated solvent (e.g., DCM or DMF)

Procedure:

-

Resin Preparation: Swell the peptidyl-resin in the chosen anhydrous solvent (DCM or DMF) for 30 minutes.

-

Deprotection Cocktail Preparation: In a separate flask, dissolve Pd(PPh₃)₄ (0.1-1.0 equivalents relative to the peptide) and the scavenger (10-40 equivalents) in the anhydrous solvent. The solution should be freshly prepared and protected from light.

-

Deprotection Reaction:

-

Drain the swelling solvent from the resin.

-

Add the deprotection cocktail to the resin.

-

Agitate the mixture under an inert atmosphere (e.g., nitrogen or argon) at room temperature.

-

Reaction times can vary from 30 minutes to 4 hours.[5][6] The reaction is often repeated to ensure complete deprotection.[1]

-

-

Washing:

-

Drain the deprotection solution.

-

Wash the resin extensively with the reaction solvent (e.g., DCM or DMF).

-

Perform additional washes with a chelating agent solution (e.g., 0.5% sodium diethyldithiocarbamate in DMF) to remove residual palladium, followed by thorough DMF and DCM washes.

-

Quantitative Data for OAll Deprotection:

| Catalyst | Scavenger | Equivalents (Catalyst) | Equivalents (Scavenger) | Solvent | Time (min) | Temperature (°C) | Reference |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | ~0.9 | 40 | DCM | 2 x 60 | RT | [4] |

| Pd(PPh₃)₄ | N-Methylaniline | 1.0 | 28 | DMF | 120 | RT | [6] |

| Pd(PPh₃)₄ | Phenylsilane (PhSiH₃) | Not specified | Not specified | DCM | Not specified | RT | [5] |

| Pd(PPh₃)₄ | Morpholine | 1.0 | 190 | DCM with 2% H₂O | 300 | RT | [5] |

On-Resin Side-Chain to Side-Chain Lactamization

This protocol describes the formation of a cyclic peptide via a lactam bridge between the deprotected glutamic acid side chain and a side-chain amine (e.g., from a lysine or ornithine residue).

Materials:

-

Peptidyl-resin with deprotected Glu and Lys/Orn side chains

-

Coupling reagents (e.g., HBTU/HOBt, PyBOP, or HATU)

-

Base (e.g., DIPEA or 2,4,6-Collidine)

-

DMF

Procedure:

-

Resin Preparation: Ensure the peptidyl-resin has both the glutamic acid side-chain carboxyl group and the lysine/ornithine side-chain amino group deprotected. The N-terminal Fmoc group should remain on to prevent N-terminal cyclization.

-

Cyclization:

-

Swell the resin in DMF.

-

In a separate flask, dissolve the coupling reagents and base in DMF.

-

Add the activation mixture to the resin.

-

Agitate the reaction mixture at room temperature for 2-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.

-

-

Washing:

-

Drain the cyclization solution.

-

Wash the resin thoroughly with DMF and DCM.

-

-

Further Synthesis or Cleavage: The N-terminal Fmoc group can now be removed to continue peptide elongation, or the peptide can be cleaved from the resin.

Summary of Quantitative Data

The following table summarizes key quantitative parameters for the experimental protocols described above.

| Parameter | Fmoc Deprotection | Amino Acid Coupling | OAll Deprotection | On-Resin Lactamization |

| Reagent Equivalents | 20% Piperidine in DMF | 3-5 eq. Fmoc-AA-OH, 3-5 eq. Activator, 6-10 eq. Base | 0.1-1.0 eq. Pd(PPh₃)₄, 10-190 eq. Scavenger | 3-5 eq. Coupling Reagent, 6-10 eq. Base |

| Solvent | DMF | DMF | DCM or DMF | DMF |

| Reaction Time | 5-20 minutes | 1-2 hours | 0.5-4 hours | 2-24 hours |

| Temperature | Room Temperature | Room Temperature | Room Temperature | Room Temperature |

Conclusion

This compound is a powerful and versatile building block in the repertoire of peptide chemists. Its unique orthogonal protecting group strategy allows for the synthesis of complex peptide architectures that would be challenging to produce with standard linear SPPS techniques. The ability to perform selective on-resin modifications opens up a vast design space for novel therapeutic peptides, peptidomimetics, and research tools. A thorough understanding of the principles and experimental conditions outlined in this guide is crucial for the successful application of this compound in advanced peptide synthesis projects.

References

A Guide to Fmoc-Glu-OAll in Peptide Research for Beginners

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

N-α-Fmoc-L-glutamic acid α-allyl ester, commonly abbreviated as Fmoc-Glu-OAll, is a pivotal building block in modern peptide synthesis. Its unique orthogonal protection scheme offers researchers significant flexibility in creating complex peptide structures such as cyclic peptides, branched peptides, and peptides with side-chain modifications. This guide provides a comprehensive overview of this compound, including its chemical properties, applications in solid-phase peptide synthesis (SPPS), and detailed experimental protocols.

Core Concepts and Applications

This compound is a derivative of the amino acid glutamic acid. It features two key protecting groups: the fluorenylmethoxycarbonyl (Fmoc) group on the α-amino group and an allyl ester (OAll) on the α-carboxyl group. The γ-carboxyl group remains free for peptide bond formation.

The primary advantage of this compound lies in its orthogonal protection strategy .[1][2] The Fmoc group is labile to basic conditions, typically a solution of piperidine in a polar aprotic solvent like dimethylformamide (DMF), which is the standard method for N-terminal deprotection in Fmoc-based SPPS. Conversely, the allyl ester is stable under these basic conditions, as well as the acidic conditions often used for final cleavage of the peptide from the resin, such as with trifluoroacetic acid (TFA).[1][3] The selective removal of the allyl group is achieved under mild conditions using a palladium(0) catalyst, which does not affect the Fmoc or other common acid-labile side-chain protecting groups.[1][2][3]

This orthogonality is instrumental in the synthesis of:

-

Head-to-tail cyclic peptides: The peptide chain can be assembled on a solid support, followed by the selective deprotection of the C-terminal allyl ester and the N-terminal Fmoc group, allowing for on-resin cyclization.[4][5]

-

Branched peptides: The free γ-carboxyl group of a resin-bound peptide containing a Glu(OAll) residue can be coupled to another amino acid or peptide fragment after selective deprotection of the allyl group.[2]

-

Side-chain modified peptides: The deprotected α-carboxyl group can be functionalized with various molecules, such as fluorescent labels or biotin.[1]

Physicochemical and Quantitative Data

A summary of the key physicochemical properties and typical purity specifications for commercially available this compound is presented below.

| Property | Value | Reference |

| CAS Number | 144120-54-7 | [4][6] |

| Molecular Formula | C₂₃H₂₃NO₆ | [4][6] |

| Molecular Weight | 409.43 g/mol | [4][6] |

| Appearance | White to off-white powder | [4][7] |

| Melting Point | 118-122 °C | [4] |

| Purity (HPLC) | ≥98.0% | [4] |

| Storage Temperature | 2-8°C | [8] |

Experimental Protocols

The following sections provide detailed methodologies for the key experimental steps involving this compound in solid-phase peptide synthesis.

Solid-Phase Peptide Synthesis (SPPS) Workflow

The general workflow for incorporating this compound into a peptide sequence via SPPS is as follows:

SPPS workflow incorporating this compound.

Detailed Methodologies

1. Resin Preparation and Swelling:

-

Resin Selection: The choice of resin depends on the desired C-terminal functionality. For C-terminal amides, Rink amide resin is commonly used. For protected peptide fragments, 2-chlorotrityl chloride resin is a suitable choice.[9][10]

-

Procedure:

-

Weigh the desired amount of resin into a reaction vessel.

-

Add a suitable solvent, such as dimethylformamide (DMF) or dichloromethane (DCM), to swell the resin.

-

Gently agitate the resin for at least 30 minutes to ensure complete swelling.[11]

-

2. Fmoc Deprotection:

-

Reagent: A solution of 20% piperidine in DMF is the standard reagent for Fmoc removal.[9][12]

-

Procedure:

-

Drain the swelling solvent from the resin.

-

Add the 20% piperidine/DMF solution to the resin.

-

Agitate the mixture for 5-10 minutes at room temperature.

-

Drain the reagent and repeat the treatment with fresh piperidine solution for another 5-10 minutes to ensure complete deprotection.

-

Thoroughly wash the resin with DMF and DCM to remove all traces of piperidine and the dibenzofulvene-piperidine adduct.[11][13]

-

3. Coupling of this compound:

-

Reagents:

-

This compound (typically 2-5 equivalents relative to the resin loading).

-

A coupling agent, such as HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (2-5 equivalents).

-

A base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM) (4-10 equivalents).

-

-

Procedure:

-

Dissolve this compound and the coupling agent in DMF.

-

Add the base to the solution to activate the amino acid.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture for 1-2 hours at room temperature.

-

Perform a qualitative test (e.g., Kaiser test) to confirm the completion of the coupling reaction.[12] If the test is positive (indicating free amines), the coupling step should be repeated.

-

Wash the resin thoroughly with DMF and DCM.

-

4. Allyl Group Deprotection:

-

Reagents:

-

A palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.1-0.3 equivalents).

-

An allyl scavenger to prevent re-attachment of the allyl group. Common scavengers include phenylsilane (PhSiH₃), morpholine, or N-methylaniline.[3][12]

-

A solvent, typically DCM or a mixture of CHCl₃/AcOH/NMM.[3][4]

-

-

Procedure:

-

Swell the peptide-resin in the chosen solvent.

-

In a separate vial, dissolve the palladium catalyst and the scavenger in the solvent.

-

Add the catalyst/scavenger solution to the resin.

-

Agitate the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) for 1-3 hours at room temperature. The reaction progress can be monitored by HPLC analysis of a small, cleaved sample.

-

Drain the reaction mixture and wash the resin extensively with a solution containing a chelating agent (e.g., sodium diethyldithiocarbamate in DMF) to remove all traces of palladium, followed by thorough washes with DMF and DCM.[3]

-

Mechanism of palladium-catalyzed allyl deprotection.

Conclusion

This compound is an indispensable tool in the arsenal of peptide chemists. Its orthogonal protecting group strategy enables the synthesis of complex and novel peptide architectures that would be challenging to produce with standard linear synthesis methods. A thorough understanding of its properties and the detailed experimental protocols for its use are crucial for researchers aiming to leverage its full potential in drug discovery and development. By carefully controlling the deprotection and coupling steps, scientists can efficiently incorporate this versatile building block to advance their peptide research.

References

- 1. peptide.com [peptide.com]

- 2. cem.de [cem.de]

- 3. merckmillipore.com [merckmillipore.com]

- 4. This compound Novabiochem 144120-54-7 [sigmaaldrich.com]

- 5. Fmoc-based synthesis of disulfide-rich cyclic peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound Novabiochem 144120-54-7 [merckmillipore.com]

- 7. Fmoc-Glu(OtBu)-Thr[psi(Me,Me)Pro]-OH: Key in Peptide Synthesis | Advent [adventchembio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. chem.uci.edu [chem.uci.edu]

- 10. researchgate.net [researchgate.net]

- 11. rsc.org [rsc.org]

- 12. Design and synthesis of a new orthogonally protected glutamic acid analog and its use in the preparation of high affinity polo-like kinase 1 polo-box domain – binding peptide macrocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chempep.com [chempep.com]

An In-depth Technical Guide to Fmoc-Glu-OAll: Features, Advantages, and Experimental Protocols

For researchers, scientists, and professionals in drug development, the strategic selection of building blocks is paramount to the successful synthesis of complex peptides. Among the diverse array of protected amino acids, Fmoc-Glu-OAll has emerged as a valuable tool, offering unique advantages in specific synthetic contexts. This technical guide provides a comprehensive overview of the key features, benefits, and detailed experimental protocols associated with the use of Fmoc-L-glutamic acid α-allyl ester (this compound).

Core Features and Chemical Properties

This compound is a derivative of L-glutamic acid where the α-amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the α-carboxyl group is protected as an allyl ester. This strategic protection scheme imparts specific functionalities crucial for advanced peptide synthesis.

The Fmoc group provides temporary protection of the N-terminus, which can be selectively removed under mild basic conditions, typically with piperidine. This allows for the stepwise elongation of the peptide chain in solid-phase peptide synthesis (SPPS). The allyl ester, on the other hand, offers orthogonal protection of the C-terminus. This means it is stable to the conditions used for Fmoc group removal and can be selectively cleaved under specific, mild conditions, most commonly using a palladium(0) catalyst. This orthogonality is a key advantage, enabling the synthesis of complex peptide structures such as cyclic peptides and branched peptides.

Below is a summary of the key chemical and physical properties of this compound:

| Property | Value | References |

| CAS Number | 144120-54-7 | [1][2] |

| Molecular Formula | C₂₃H₂₃NO₆ | [2] |

| Molecular Weight | 409.43 g/mol | [2] |

| Appearance | White powder | [3] |

| Melting Point | 118-122 °C | |

| Purity (HPLC) | ≥98.0% | [3] |

| Storage Temperature | 2-8°C | [4][5] |

Advantages in Peptide Synthesis and Drug Development

The unique structural attributes of this compound translate into several distinct advantages for researchers in peptide chemistry and drug discovery:

-

Orthogonal Protection: The allyl ester is stable to the basic conditions used for Fmoc deprotection and the acidic conditions often used for side-chain deprotection, allowing for selective C-terminal deprotection.[6]

-

Synthesis of Cyclic Peptides: this compound is particularly useful for the synthesis of head-to-tail cyclic peptides. The peptide chain can be assembled on a solid support, followed by selective deprotection of the C-terminal allyl ester and subsequent on-resin cyclization.[7]

-

Facilitation of Branched Peptides: The selective removal of the allyl ester allows for the formation of branched esters and amides, as well as lactones and lactams that incorporate a glutamyl unit.

-

Mild Deprotection Conditions: The removal of the allyl group is achieved under very mild conditions using a palladium catalyst, which is compatible with most other protecting groups and sensitive amino acid residues.[1][8]

-

Streamlined Synthetic Pathways: The use of this compound can streamline synthetic routes, potentially reducing reaction times and improving overall yields compared to other methods.[3]

Experimental Protocols

The following sections provide detailed methodologies for the key experimental procedures involving this compound.

Solid-Phase Peptide Synthesis (SPPS) using this compound

This protocol outlines the general steps for incorporating an this compound residue into a peptide chain during Fmoc-based SPPS.

1. Resin Preparation:

- Start with a suitable resin (e.g., Rink Amide resin for C-terminal amides).

- Swell the resin in N,N-dimethylformamide (DMF) for at least 30 minutes.

- Remove the Fmoc protecting group from the resin by treating it with 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

- Wash the resin thoroughly with DMF.

2. Amino Acid Coupling:

- In a separate vessel, dissolve this compound (3-5 equivalents relative to resin loading) and a coupling agent such as HBTU (3-5 equivalents) in DMF.

- Add a base, typically N,N-diisopropylethylamine (DIPEA) (6-10 equivalents), to the amino acid solution and pre-activate for 1-2 minutes.

- Add the activated amino acid solution to the deprotected resin.

- Allow the coupling reaction to proceed for 1-2 hours at room temperature with gentle agitation.

- Monitor the coupling reaction using a qualitative test (e.g., ninhydrin test).

- After completion, wash the resin extensively with DMF.

3. Fmoc Deprotection:

- Treat the resin with 20% piperidine in DMF for 5-10 minutes to remove the Fmoc group from the newly added this compound. Repeat this step.

- Wash the resin thoroughly with DMF to remove residual piperidine. The resin is now ready for the next coupling step.

The following diagram illustrates the workflow for incorporating this compound in SPPS.

References

- 1. This compound | 144120-54-7 [chemicalbook.com]

- 2. advancedchemtech.com [advancedchemtech.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Fmoc-Glu(OAll)-OH = 96.0 HPLC 133464-46-7 [sigmaaldrich.com]

- 5. 133464-46-7|Fmoc-Glu(OAll)-OH|BLD Pharm [bldpharm.com]

- 6. peptide.com [peptide.com]

- 7. Fmoc-Glu(Wang)-OAll PS Resin (LL) [cem.com]

- 8. merckmillipore.com [merckmillipore.com]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Deprotection of Fmoc-Glu-OAll

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol and application notes for the palladium-catalyzed deprotection of the allyl ester (OAll) from N-α-Fmoc-protected glutamic acid (Fmoc-Glu-OAll). This orthogonal deprotection strategy is crucial in solid-phase peptide synthesis (SPPS) and solution-phase synthesis for the selective modification of the γ-carboxyl group of glutamic acid, enabling the creation of branched peptides, cyclic peptides, and various peptide conjugates.[1][2][3][4]

The removal of the allyl protecting group is typically achieved using a palladium(0) catalyst, most commonly tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], in the presence of a nucleophilic scavenger.[5][6][7] The scavenger is essential for trapping the reactive allyl cation generated during the catalytic cycle, thereby preventing side reactions such as the re-alkylation of the newly deprotected carboxylate.[8]

Reaction Principle

The deprotection proceeds via a Tsuji-Trost type reaction mechanism.[9] The palladium(0) catalyst coordinates to the allyl group, followed by oxidative addition to form a π-allylpalladium(II) complex.[9] A nucleophilic scavenger then attacks the allyl group, regenerating the palladium(0) catalyst and releasing the deprotected carboxylic acid.[6][10]

Key Reagents and Their Roles

-

Palladium Catalyst: Pd(PPh₃)₄ is the most frequently used catalyst for this transformation due to its high efficiency under mild conditions.[5][6]

-

Allyl Scavenger: The choice of scavenger is critical for a clean and efficient reaction. Common scavengers include:

-

Phenylsilane (PhSiH₃): A widely used and effective scavenger.[11][12][13]

-

Dimethylamine-borane complex (Me₂NH·BH₃): Reported to be highly effective in preventing allyl back-alkylation.[8][14]

-

Morpholine and N-Methylaniline: Also used as nucleophilic scavengers.[8]

-

Sodium 2-ethylhexanoate (SEH): Another option, though sulfinic acids have been reported to be more effective.[5]

-

-

Solvent: Anhydrous dichloromethane (DCM) or chloroform (CHCl₃) are common solvents for this reaction.[3][12]

Experimental Protocols

Two representative protocols are provided below: one for on-resin deprotection commonly used in SPPS and another for solution-phase deprotection.

Protocol 1: On-Resin Palladium-Catalyzed Deprotection of Fmoc-Glu(OAll)-Resin

This protocol is suitable for peptides synthesized on a solid support.

Materials:

-

Fmoc-Glu(OAll)-functionalized resin

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃)

-

Anhydrous Dichloromethane (DCM)

-

N,N-Dimethylformamide (DMF)

-

Solid-phase synthesis reaction vessel

-

Inert gas (Argon or Nitrogen) supply (recommended)

Procedure:

-

Resin Swelling: Swell the peptide-resin (1 equivalent) in anhydrous DCM (10 mL/g of resin) for 30 minutes in the reaction vessel.

-

Washing: Wash the resin with DCM (3 x 10 mL/g).

-

Reagent Preparation: Prepare the deprotection solution immediately before use. For a 0.1 mmol scale synthesis, dissolve Pd(PPh₃)₄ (0.025 M in DCM) and phenylsilane (0.5 M to 0.75 M in DCM).

-

Deprotection Reaction:

-

Drain the DCM from the swollen resin.

-

Add the phenylsilane solution to the resin and allow it to react for approximately 90 seconds.[12]

-

Add the Pd(PPh₃)₄ solution to the reaction vessel.

-

Gently agitate the resin mixture under an inert atmosphere at room temperature for 30 minutes. Some protocols may utilize microwave irradiation (e.g., 5-12 minutes at 30-38°C) to accelerate the reaction.[12][15]

-

-

Reaction Repetition: Drain the reaction mixture and repeat the deprotection step (Step 4) one to two more times to ensure complete removal of the allyl group.[12]

-

Washing: After the final deprotection cycle, thoroughly wash the resin with DCM (5 x 10 mL/g), followed by DMF (5 x 10 mL/g) to remove residual palladium catalyst and scavenger byproducts.

-

Downstream Processing: The resin is now ready for the next step in the synthesis, such as side-chain modification or continuation of the peptide chain elongation.

Protocol 2: Solution-Phase Palladium-Catalyzed Deprotection of this compound

This protocol is suitable for the deprotection of the free amino acid or a peptide in solution.

Materials:

-

This compound

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

-

Phenylsilane (PhSiH₃) or Dimethylamine-borane complex (Me₂NH·BH₃)

-

Anhydrous Dichloromethane (DCM) or Chloroform (CHCl₃)

-

Acetic Acid (AcOH) (optional)

-

N-Methylmorpholine (NMM) (optional)

-

Round-bottom flask

-

Magnetic stirrer

-

Inert gas (Argon or Nitrogen) supply

Procedure:

-

Reactant Setup: Dissolve this compound (1 equivalent) in anhydrous DCM or a mixture of CHCl₃ containing 5% acetic acid and 2.5% N-methylmorpholine in a round-bottom flask under an inert atmosphere.[3]

-

Addition of Scavenger: Add the chosen scavenger, for example, phenylsilane (2-4 equivalents), to the solution.

-

Addition of Catalyst: Add Pd(PPh₃)₄ (0.1-0.3 equivalents) to the reaction mixture.

-

Reaction: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction is typically complete within 1-3 hours.

-

Work-up:

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

The crude product can be purified by silica gel column chromatography to remove the palladium catalyst and other impurities.

-

Data Presentation

The following table summarizes typical reaction conditions for the palladium-catalyzed deprotection of allyl esters, compiled from various literature sources.

| Parameter | On-Resin Deprotection | Solution-Phase Deprotection | Reference(s) |

| Catalyst | Pd(PPh₃)₄ | Pd(PPh₃)₄ | [5][12] |

| Catalyst Loading | 0.1 - 0.25 eq | 0.05 - 0.3 eq | [16] |

| Scavenger | Phenylsilane (PhSiH₃) | Phenylsilane, Me₂NH·BH₃ | [8][12] |

| Scavenger Equivalents | 10 - 25 eq | 2 - 5 eq | [12] |

| Solvent | DCM | DCM, CHCl₃/AcOH/NMM | [3][12] |

| Temperature | Room Temperature or 30-38°C (Microwave) | Room Temperature | [12][15] |

| Reaction Time | 2 x 30 min (RT) or 2-3 x 5-12 min (MW) | 1 - 3 hours | [12][15] |

| Yield | >95% (on-resin completion) | Typically >90% after purification | [15] |

Mandatory Visualizations

Experimental Workflow

Caption: On-Resin Deprotection Workflow for Fmoc-Glu(OAll).

Reaction Mechanism

Caption: Catalytic Cycle of Palladium-Mediated Allyl Deprotection.

References

- 1. peptide.com [peptide.com]

- 2. This compound Novabiochem® | 144120-54-7 [sigmaaldrich.com]

- 3. documents.thermofisher.com [documents.thermofisher.com]

- 4. merckmillipore.com [merckmillipore.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Metal- catalysed cleavage of allyl esters - Wordpress [reagents.acsgcipr.org]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. Tsuji–Trost reaction - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. cemcontenttype.s3.amazonaws.com [cemcontenttype.s3.amazonaws.com]

- 13. researchgate.net [researchgate.net]

- 14. Nα-Alloc temporary protection in solid-phase peptide synthesis. The use of amine–borane complexes as allyl group scavengers - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 15. Microwave-assisted cleavage of Alloc and Allyl Ester protecting groups in solid phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biotage.com [biotage.com]

Application Notes and Protocols for the Synthesis of Cyclic Peptides Using Fmoc-Glu-OAll

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cyclic peptides have emerged as a promising class of therapeutic agents due to their enhanced conformational stability, increased resistance to enzymatic degradation, and improved receptor selectivity compared to their linear counterparts. The synthesis of these complex macromolecules often requires a strategic approach to achieve efficient cyclization. One powerful method involves the use of Nα-Fmoc-L-glutamic acid γ-allyl ester (Fmoc-Glu-OAll) in solid-phase peptide synthesis (SPPS). The allyl protecting group of the glutamic acid side chain is orthogonal to the standard acid-labile (e.g., tBu, Boc, Trt) and base-labile (Fmoc) protecting groups used in Fmoc-SPPS. This orthogonality allows for the selective deprotection of the glutamic acid side-chain carboxyl group on the solid support, enabling subsequent on-resin head-to-tail or side-chain-to-side-chain cyclization to form a lactam bridge.

These application notes provide detailed protocols for the synthesis of cyclic peptides utilizing this compound, from the assembly of the linear peptide precursor to the final cleavage and purification of the cyclic product.

Data Presentation

The following tables summarize quantitative data from representative syntheses of cyclic peptides utilizing a glutamic acid residue for lactam bridge formation.

Table 1: Synthesis and Characterization of a Head-to-Tail Cyclic Peptide

| Parameter | Value | Reference |

| Peptide Sequence | cyclo-[Ala-Glu-Trp-Leu-Ser-Gly-Tyr-Ile-Ala-Ser-Arg-Asp-Val-Ala-Asp] | Biotage |

| Resin | Rink Amide Polystyrene Resin (0.49 mmol/g) | Biotage |

| Linear Peptide Crude Purity | 64% | [1] |

| Cyclization Conditions | DIC/Oxyma, 50°C, 2 x 30 min | [1] |

| Cyclic Peptide Crude Purity | 22-28% | [1] |

| Final Yield after Purification | Not Reported | |

| Analytical Method | HPLC | [1] |

| Mass Spectrometry (MS) | Not Reported |

Table 2: Reagents and Solvents for Cyclic Peptide Synthesis

| Reagent/Solvent | Purpose | Grade/Purity |

| Fmoc-Amino Acids | Peptide backbone assembly | Synthesis Grade |

| This compound | Introduction of the cyclization site | Synthesis Grade |

| Rink Amide or Wang Resin | Solid support for peptide synthesis | 100-200 mesh |

| N,N-Dimethylformamide (DMF) | Primary solvent for SPPS | Peptide Synthesis Grade |

| Piperidine | Fmoc deprotection | Reagent Grade |

| DIC/Oxyma or HATU/DIPEA | Coupling reagents | Reagent Grade |

| Palladium(0) tetrakis(triphenylphosphine) (Pd(PPh₃)₄) | Allyl group deprotection catalyst | Reagent Grade |

| Phenylsilane (PhSiH₃) | Allyl cation scavenger | Reagent Grade |

| Trifluoroacetic acid (TFA) | Cleavage from resin and side-chain deprotection | Reagent Grade |

| Triisopropylsilane (TIS) | Cation scavenger during cleavage | Reagent Grade |

| Dichloromethane (DCM) | Solvent for washing and reactions | Reagent Grade |

| Diethyl ether | Peptide precipitation | Anhydrous |

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of the Linear Peptide Precursor

This protocol describes the assembly of the linear peptide on a solid support using standard Fmoc/tBu chemistry.

-

Resin Swelling: Swell the Rink Amide or Wang resin in DMF for 1 hour in a peptide synthesis vessel.

-

First Amino Acid Coupling:

-

If using a pre-loaded resin, proceed to step 3.

-

If using a non-loaded resin, couple the first Fmoc-amino acid (e.g., this compound for side-chain anchoring) to the resin using a standard coupling protocol with DIC/Oxyma or HATU/DIPEA.

-

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and then treat with fresh 20% piperidine in DMF for 15 minutes to remove the Fmoc protecting group from the N-terminus of the growing peptide chain.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

In a separate vial, dissolve the next Fmoc-amino acid (4 equivalents relative to the resin loading) and a coupling agent (e.g., HATU, 3.95 equivalents) in DMF.

-

Add an activator base (e.g., DIPEA, 8 equivalents) to the amino acid solution and pre-activate for 2-5 minutes.

-

Add the activated amino acid solution to the resin and shake for 1-2 hours.

-

Monitor the coupling reaction using a qualitative method (e.g., Kaiser test). If the test is positive (indicating incomplete reaction), repeat the coupling step.

-

-

Repeat: Repeat steps 3-5 for each amino acid in the peptide sequence.

-

Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection (step 3).

-

Washing and Drying: Wash the resin thoroughly with DMF (5 times) and DCM (5 times), and dry the peptidyl-resin under vacuum.

Protocol 2: On-Resin Cyclization via Lactam Bridge Formation

This protocol details the selective deprotection of the allyl group and the subsequent on-resin cyclization.

-

Resin Preparation: Swell the dried peptidyl-resin from Protocol 1 in anhydrous DCM in a reaction vessel under an inert atmosphere (e.g., argon or nitrogen).

-

Allyl Deprotection:

-

Prepare a solution of Palladium(0) tetrakis(triphenylphosphine) (0.25 equivalents) and phenylsilane (15 equivalents) in anhydrous DCM.

-

Add the solution to the resin and shake the mixture at room temperature. The reaction can be gently heated to 40°C to facilitate the deprotection.[1]

-

The reaction time is typically 2 hours, but should be monitored for completion. Repeat the treatment if necessary.

-

-

Washing: Wash the resin extensively with DCM (5 times), 0.5% (v/v) DIPEA in DMF (3 times), 0.5% (w/v) sodium diethyldithiocarbamate in DMF (3 times), and finally with DMF (5 times) to remove the palladium catalyst and scavenger byproducts.

-

On-Resin Cyclization (Lactamization):

-

Swell the resin in DMF.

-

In a separate vial, prepare a solution of a coupling agent (e.g., HATU, 3 equivalents) and a base (e.g., DIPEA, 6 equivalents) in DMF.

-

Add the coupling solution to the resin and shake at room temperature for 2-24 hours. The progress of the cyclization can be monitored by cleaving a small amount of resin and analyzing the product by HPLC-MS.

-

-